molecular formula C16H19N3O5S B7878324 1-((2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid

1-((2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B7878324
M. Wt: 365.4 g/mol
InChI Key: APVYDCIIABIWGH-UHFFFAOYSA-N
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Description

1-((2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its sulfonyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and oxadiazole structures. The sulfonyl group is then introduced using sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Using nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both sulfonyl and carboxylic acid groups. Similar compounds include:

  • Sulfonyl-containing piperidines: These compounds share the sulfonyl group but may differ in the aromatic ring or the presence of other functional groups.

  • Carboxylic acid derivatives: These compounds have the carboxylic acid group but may have different substituents on the aromatic ring.

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Properties

IUPAC Name

1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-10-3-4-13(15-17-11(2)24-18-15)9-14(10)25(22,23)19-7-5-12(6-8-19)16(20)21/h3-4,9,12H,5-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVYDCIIABIWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C)S(=O)(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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